6-chloro-N-{3-[(furan-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
6-chloro-N-{3-[(furan-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a furan ring, a benzothiophene moiety, and a chromene core, making it an interesting subject for research in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-{3-[(furan-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common approach involves the use of microwave-assisted conditions to synthesize amides and esters containing furan rings . This method employs effective coupling reagents such as DMT/NMM/TsO− or EDC to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing reaction conditions to achieve high yields and purity. Techniques such as crystallization or flash chromatography are often used to isolate the final product with good or very good yields .
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-{3-[(furan-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiophene and chromene moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dicarboxylic acid, while reduction can produce alcohols or amines.
Scientific Research Applications
6-chloro-N-{3-[(furan-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.
Material Science: Its complex structure and functional groups make it suitable for use in the development of advanced materials with specific properties.
Biological Research: The compound can be used as a probe to study various biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 6-chloro-N-{3-[(furan-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(furan-2-ylmethyl)-3-nitrobenzamide
- 6-chloro-N-(furan-2-ylmethyl)pyrimidin-4-amine
- 2-Chloro-N-(furan-2-ylmethyl)-N-methylpropanamide
Uniqueness
6-chloro-N-{3-[(furan-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide stands out due to its combination of a furan ring, benzothiophene moiety, and chromene core. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C25H21ClN2O5S |
---|---|
Molecular Weight |
497.0 g/mol |
IUPAC Name |
6-chloro-N-[3-(furan-2-ylmethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-7-methyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C25H21ClN2O5S/c1-13-9-19-16(10-17(13)26)18(29)11-20(33-19)23(30)28-25-22(15-6-2-3-7-21(15)34-25)24(31)27-12-14-5-4-8-32-14/h4-5,8-11H,2-3,6-7,12H2,1H3,(H,27,31)(H,28,30) |
InChI Key |
HWEIBLJFRBLKNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=O)C=C(O2)C(=O)NC3=C(C4=C(S3)CCCC4)C(=O)NCC5=CC=CO5 |
Origin of Product |
United States |
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